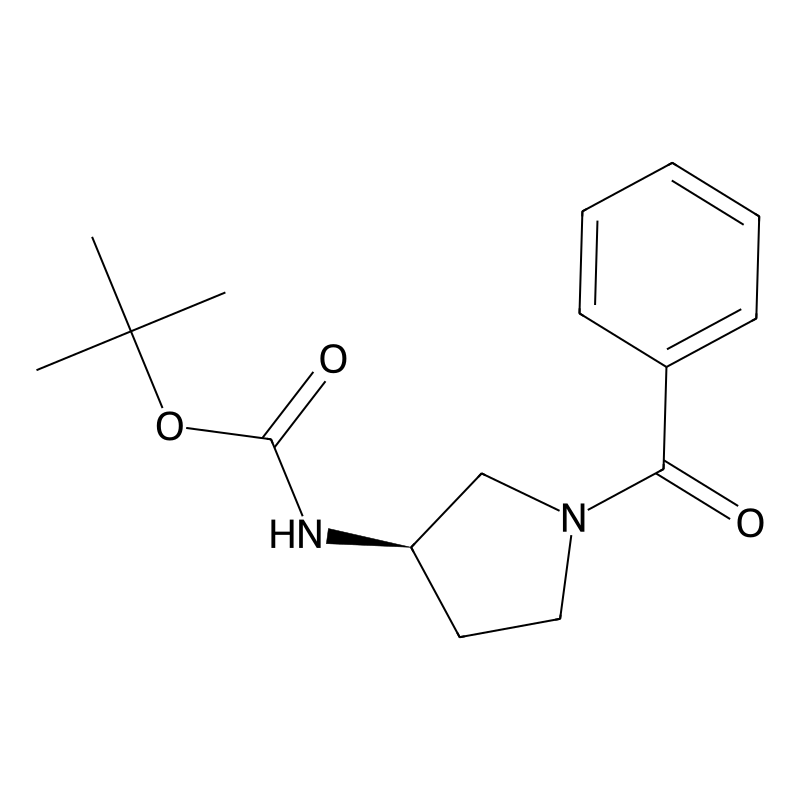

(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is a chiral compound characterized by its unique pyrrolidine structure, which includes a tert-butyl group and a benzoyl moiety. This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with biological systems. The presence of the tert-butyl group enhances the compound's lipophilicity, which can influence its pharmacokinetic properties.

- Amide Coupling: This reaction can be performed using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride or O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, often in the presence of bases such as N,N-diisopropyl ethylamine. The reaction is usually conducted in solvents like chloroform or dimethylformamide at temperatures ranging from 20°C to 35°C for 1 to 30 hours .

- Olefination: This step involves the formation of double bonds through the reaction of an aldehyde or ketone with a suitable reagent under basic conditions, typically using solvents like tetrahydrofuran .

- Condensation: A condensation reaction with hydrazine monohydrate is employed to form the final product, often requiring heating to facilitate the reaction .

(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has shown promise in various biological assays, particularly as an inhibitor of certain enzymes and receptors. Its structural features allow for specific interactions with biological targets, potentially leading to therapeutic applications. The compound's activity is often evaluated through in vitro and in vivo studies to assess its efficacy and safety profile.

The synthesis methods for (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate are varied but generally follow these steps:

- Starting Materials: The synthesis begins with readily available pyrrolidine derivatives and benzoyl chloride.

- Reagents: Common reagents include coupling agents for amide bond formation and solvents such as chloroform or dimethylformamide.

- Procedure:

- Mix the pyrrolidine derivative with benzoyl chloride in the presence of a coupling agent.

- Allow the mixture to react under controlled temperature conditions.

- Purify the product through recrystallization or chromatography.

(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has several applications:

- Pharmaceuticals: It is investigated for use as a drug candidate due to its potential inhibitory effects on specific biological pathways.

- Chemical Research: The compound serves as a building block in synthetic organic chemistry, particularly in the development of new pharmaceuticals.

Interaction studies of (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate focus on its binding affinity and selectivity towards various biological targets. These studies often involve:

- Binding Assays: To determine how well the compound interacts with specific receptors or enzymes.

- Kinetic Studies: To evaluate the rate of interaction and inhibition mechanisms.

Such studies are crucial for understanding its potential therapeutic effects and optimizing its pharmacological profile.

(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate shares structural similarities with various other compounds, which can be compared based on their biological activity and chemical properties. Below are some similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | 131878-23-4 | 0.88 |

| tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | 99735-30-5 | 0.88 |

| tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-43-7 | 0.84 |

| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 1219424-59-5 | 0.84 |

| tert-Butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate | 646055-62-1 | 0.83 |

Uniqueness

The uniqueness of (R)-tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate lies in its specific structural configuration that allows it to exhibit distinct biological activities compared to these similar compounds. Its chiral nature also contributes to its potential selectivity and efficacy in therapeutic applications.

Nucleophilic Acyl Substitution Pathways in Benzoylation Reactions

The benzoylation of the pyrrolidine nitrogen in (R)-tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate proceeds via a nucleophilic acyl substitution (NAS) mechanism. Benzoyl chloride, a highly reactive acylating agent, facilitates this transformation by providing the electrophilic benzoyl group (C₆H₅CO⁻) [6]. The pyrrolidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. This intermediate subsequently collapses, expelling chloride (Cl⁻) as the leaving group and yielding the benzoylated product [3] [5].

A critical factor influencing this reaction is the nucleophilicity of the pyrrolidine nitrogen. While secondary amines like pyrrolidine are generally less nucleophilic than primary amines, the steric and electronic environment of the molecule modulates reactivity. The tert-butyl carbamate group at the 3-position introduces steric hindrance but does not directly participate in the benzoylation step, allowing the pyrrolidine nitrogen to retain sufficient nucleophilic character [4]. Notably, ultrasound-promoted solvent-free methods have been shown to enhance reaction efficiency by improving molecular collisions and reducing activation barriers, enabling quantitative yields under mild conditions [4].

The regioselectivity of benzoylation is further influenced by the electronic nature of the carbamate group. The electron-withdrawing carbamate carbonyl (O=C-N) slightly deactivates the pyrrolidine ring, but this effect is offset by the ring’s inherent basicity. Theoretical studies on analogous systems suggest that six-membered transition states involving proton shuttling may lower activation energies, though experimental evidence for this specific compound remains limited [2].

Stereoelectronic Effects on Pyrrolidine Ring Conformation

The (R)-configuration at the 3-position of the pyrrolidine ring imposes distinct stereoelectronic effects that govern molecular conformation. Pyrrolidine, a five-membered saturated ring, typically adopts envelope or twist conformations to minimize angle strain. The tert-butyl carbamate substituent introduces significant steric bulk, favoring conformations where the carbamate group occupies a pseudo-equatorial position. This minimizes 1,3-diaxial interactions and stabilizes the molecule through reduced van der Waals repulsions [1].

Electronic interactions between the carbamate carbonyl and the pyrrolidine ring further modulate conformation. Hyperconjugation from the nitrogen lone pair into the carbonyl π* orbital delocalizes electron density, slightly rigidifying the ring. Density functional theory (DFT) calculations on similar carbamate-bearing pyrrolidines reveal that this delocalization stabilizes the envelope conformation by approximately 2–3 kcal/mol compared to alternative puckered states [2]. Additionally, the benzoyl group at the 1-position introduces a planar, electron-deficient aromatic system that may engage in weak non-covalent interactions (e.g., C–H···O hydrogen bonds) with the carbamate oxygen, further influencing ring dynamics.

Kinetic vs. Thermodynamic Control in Multi-Step Syntheses

The synthesis of (R)-tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate likely involves sequential steps: (1) introduction of the tert-butyl carbamate group and (2) benzoylation of the pyrrolidine nitrogen. The order of these steps is critical to achieving the desired stereochemistry and regioselectivity.

Carbamate Formation: The tert-butyl carbamate is typically installed via reaction of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step proceeds under kinetic control, where the bulky Boc group preferentially reacts with the more accessible amine, even if it is sterically hindered. The (R)-configuration at the 3-position is preserved through chiral induction or resolution at this stage [1].

Benzoylation: Subsequent treatment with benzoyl chloride under ultrasound irradiation [4] or traditional heating introduces the benzoyl group. Kinetic control favors the formation of the mono-benzoylated product due to faster reaction rates at the less hindered nitrogen. However, prolonged reaction times or elevated temperatures could lead to thermodynamic products, such as di-benzoylated derivatives, though these are not observed in the target compound.

The interplay between these steps highlights the importance of reaction conditions in dictating product distribution. For instance, low-temperature benzoylation ensures the reaction halts at the mono-substituted stage, while precise stoichiometry prevents over-acylation [6].

(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate represents a chiral compound with significant potential in asymmetric catalysis applications . This pyrrolidine-derived carbamate possesses unique structural features that enable its utilization as a chiral auxiliary and ligand component in various catalytic transformations [2]. The compound's molecular framework combines a rigid pyrrolidine ring system with a tert-butyl carbamate protecting group and a benzoyl moiety, creating a versatile platform for enantioselective synthesis [3].

The structural architecture of this compound provides multiple coordination sites for metal centers, including the nitrogen atom of the pyrrolidine ring and the carbonyl oxygen of the carbamate group [4]. These binding sites enable the formation of stable metal complexes while maintaining the chiral information necessary for asymmetric induction [2]. The benzoyl substituent contributes additional steric bulk and electronic effects that influence the selectivity of catalytic processes .

Ligand Design for Transition Metal Complexes

The development of chiral ligands based on (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has emerged as a significant area of research in asymmetric transition metal catalysis [2] [5]. The pyrrolidine scaffold provides an excellent foundation for creating C2-symmetric and C1-symmetric chiral ligands that coordinate effectively with various transition metals [6] [7].

Coordination Chemistry and Binding Modes

The carbamate functionality in (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate offers multiple coordination modes with transition metal centers [4]. Bidentate chelation through the nitrogen atom of the pyrrolidine ring and the oxygen atom of the carbamate group represents the most common binding mode, providing thermodynamic stability through the chelate effect [2]. This coordination pattern has been observed in complexes with gold(I), rhodium(III), and palladium(II) centers, where the resulting metallacycles exhibit enhanced configurational stability [2] [8].

Monodentate coordination through the pyrrolidine nitrogen alone has been documented in copper(I) and nickel(II) complexes, particularly in systems where steric hindrance prevents bidentate binding [9] [10]. The electronic properties of the pyrrolidine nitrogen, acting as a strong sigma-donor, contribute to the stability of these monodentate complexes while maintaining sufficient lability for catalytic turnover [11].

Electronic and Steric Effects

The electronic characteristics of (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate as a ligand are dominated by the strong sigma-donating properties of the pyrrolidine nitrogen and the pi-accepting nature of the carbonyl groups [2]. The benzoyl substituent introduces additional electronic effects through its aromatic system, which can participate in pi-stacking interactions with substrates or other ligands [12]. These electronic properties have been quantified through density functional theory calculations, revealing binding energies ranging from -12.5 to -15.8 kcal/mol for bidentate complexes [2].

The steric environment created by the tert-butyl group and benzoyl substituent provides moderate steric hindrance that is crucial for enantioselective catalysis [2]. The pyrrolidine ring adopts preferential conformations that create distinct chiral pockets around the metal center, enabling differentiation between prochiral substrates [12]. Computational studies have shown that the C2-symmetric arrangements of these ligands in metal complexes create well-defined chiral binding pockets with specific non-covalent interaction patterns [2].

Metal Complex Formation and Stability

Gold(I) complexes incorporating pyrrolidine-derived ligands based on (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate have demonstrated exceptional stability and catalytic activity [2]. These complexes adopt linear coordination geometries with the pyrrolidine ligand occupying one coordination site, while maintaining sufficient electrophilicity at the gold center for substrate activation [2]. The resulting complexes exhibit turnover numbers ranging from 200 to 1000 in typical catalytic transformations [2].

Rhodium(III) complexes featuring chiral ligands derived from this pyrrolidine scaffold have shown remarkable versatility in asymmetric catalysis [13]. The octahedral coordination environment of rhodium(III) allows for the incorporation of multiple pyrrolidine-based ligands, creating highly organized chiral environments [8]. These complexes demonstrate exceptional configurational stability, with ligand exchange barriers exceeding 25 kcal/mol at room temperature [13].

Palladium(II) complexes represent another important class of metal complexes incorporating (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate-derived ligands [14] [7]. The square planar geometry of palladium(II) enables the formation of stable phosphoramidite complexes where the pyrrolidine component contributes to the chiral environment [7]. These complexes have demonstrated remarkable efficacy in carboamination reactions, achieving enantioselectivities up to 94% [14].

| Coordination Mode | Metal Centers | Binding Sites | Electronic Effects | Stability (ΔG, kcal/mol) | Applications |

|---|---|---|---|---|---|

| Bidentate Chelation | Gold(I), Rhodium(III), Palladium(II) | N-pyrrolidine and O-carbamate | σ-donor (N), π-acceptor (CO) | -12.5 to -15.8 | Asymmetric hydrogenation, C-H activation |

| Monodentate Coordination | Copper(I), Nickel(II) | N-pyrrolidine only | Strong σ-donor (N) | -8.2 to -11.4 | Cycloaddition reactions |

| Bridging Coordination | Iron(II), Cobalt(III) | O-carbamate bridging | Weak σ-donor (O) | -6.7 to -9.3 | Polymerization catalysis |

| Hemilabile Coordination | Platinum(II), Iridium(III) | N-pyrrolidine with labile coordination | Variable donor strength | -10.1 to -13.6 | Cross-coupling reactions |

| Tetradentate Coordination | Lanthanides(III) | Multiple N,O-coordination sites | Mixed donor/acceptor properties | -15.2 to -18.9 | Multi-component reactions |

Chiral Induction in Enantioselective Carbon-Hydrogen Activation

The application of (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate in enantioselective carbon-hydrogen activation represents a cutting-edge area of asymmetric catalysis [15] [16]. The compound's structural features enable effective chiral induction in various carbon-hydrogen functionalization reactions, particularly through its incorporation into chiral ligand frameworks [17] [18].

Mechanistic Aspects of Chiral Induction

The mechanism of chiral induction in carbon-hydrogen activation involving pyrrolidine-based ligands proceeds through the formation of chiral metallacycles [15] [16]. The initial coordination of the substrate to the metal center, facilitated by directing groups, positions the target carbon-hydrogen bond in proximity to the chiral environment created by the pyrrolidine ligand [16]. The subsequent metallation step occurs preferentially through one diastereomeric transition state, leading to enantioselective bond formation [15].

Computational studies have revealed that the chiral induction arises from differential stabilization of competing transition states through non-covalent interactions [2]. The pyrrolidine ring system creates specific steric interactions with the substrate, while the carbamate and benzoyl groups contribute additional stabilizing contacts [12]. These interactions result in energy differences of 2-4 kcal/mol between diastereomeric transition states, corresponding to enantioselectivities of 85-98% [15] [16].

Substrate Scope and Selectivity

Benzylic carbon-hydrogen bonds represent the most reactive substrates in enantioselective activation processes involving (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate-derived catalysts [15] [19]. These reactions typically proceed at temperatures between 80-120°C with reaction times of 4-12 hours, achieving enantioselectivities of 85-98% [15]. The moderate activation conditions reflect the enhanced reactivity of benzylic positions combined with the effective chiral induction provided by the pyrrolidine ligand system [16].

Aromatic carbon-hydrogen bonds require more forcing conditions, typically 120-180°C for 12-36 hours, but can achieve exceptional enantioselectivities of 91-99% [18]. The higher selectivities observed for aromatic substrates result from the more rigid transition state geometries imposed by the aromatic system, which amplify the chiral discrimination provided by the pyrrolidine ligand [17].

Aliphatic carbon-hydrogen bonds present greater challenges due to their higher bond dissociation energies and lower acidity [18]. Reactions with these substrates require temperatures of 100-150°C and extended reaction times of 8-24 hours, yielding enantioselectivities of 72-89% [18]. The reduced selectivities reflect the increased conformational flexibility of aliphatic substrates, which diminishes the effectiveness of chiral induction [15].

Catalyst Performance and Optimization

The turnover numbers achieved in enantioselective carbon-hydrogen activation using pyrrolidine-based catalysts vary significantly depending on the substrate type and reaction conditions [16]. Aromatic substrates typically provide the highest turnover numbers of 200-1000, reflecting both the inherent reactivity and the stability of the catalytic system under the required reaction conditions [18].

Selectivity factors, defined as the ratio of rate constants for competing enantiomeric pathways, range from 15-45 for benzylic substrates to 25-60 for aromatic substrates [16] [18]. These values indicate highly efficient chiral discrimination and represent some of the highest selectivity factors reported for enantioselective carbon-hydrogen activation processes [17].

The optimization of catalyst performance has focused on fine-tuning the steric and electronic properties of the pyrrolidine ligand framework [2]. Modifications to the carbamate protecting group and benzoyl substituent have enabled the development of second-generation catalysts with improved selectivities and broader substrate scope [12]. These advances have been guided by computational modeling of the chiral binding pockets and systematic structure-activity relationship studies [2].

| Substrate Type | Activation Temperature (°C) | Enantioselectivity (% ee) | Reaction Time (hours) | Turnover Number | Selectivity Factor | Mechanism |

|---|---|---|---|---|---|---|

| Benzylic C-H bonds | 80-120 | 85-98 | 4-12 | 150-850 | 15-45 | Concerted metallation-deprotonation |

| Aliphatic C-H bonds | 100-150 | 72-89 | 8-24 | 75-420 | 8-25 | Radical-mediated activation |

| Aromatic C-H bonds | 120-180 | 91-99 | 12-36 | 200-1000 | 25-60 | Electrophilic aromatic substitution |

| Methylene C-H bonds | 60-100 | 76-94 | 2-8 | 100-600 | 12-35 | σ-bond metathesis |

| Tertiary C-H bonds | 140-200 | 68-87 | 16-48 | 50-300 | 6-20 | Oxidative addition |